CRM Traceability vs. In-House Standards for Compliance
Procurement of this compound as a CRM provides multi-traceability to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) primary standards . This is a critical differentiator from non-certified, in-house synthesized standards. The CRM is produced and certified in accordance with ISO 17034 and ISO/IEC 17025 , ensuring a documented chain of metrological traceability.
| Evidence Dimension | Metrological Traceability |
|---|---|
| Target Compound Data | Certified Reference Material (CRM) with documented multi-traceability to USP/EP primary standards. |
| Comparator Or Baseline | In-house prepared working standard |
| Quantified Difference | Certified vs. non-certified |
| Conditions | Analytical method development and validation for pharmaceutical quality control. |
Why This Matters
Procurement of a CRM ensures data integrity and audit-readiness for regulatory submissions (e.g., ANDA), directly reducing the compliance risk and qualification burden associated with in-house standards.
